molecular formula C8H8O3S B3029484 Ethyl 2-formylthiophene-3-carboxylate CAS No. 67808-70-2

Ethyl 2-formylthiophene-3-carboxylate

Cat. No.: B3029484
CAS No.: 67808-70-2
M. Wt: 184.21
InChI Key: QOSBAIIGYJFUQV-UHFFFAOYSA-N
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Description

Ethyl 2-formylthiophene-3-carboxylate is a chemical compound offered by several scientific research product providers . It is used in various scientific research fields.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H9O3S/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5,12H,2H2,1H3 . The molecular weight is 185.22 , and the MDL number is MFCD24368273 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Preparation

Ethyl 2-formylthiophene-3-carboxylate and related compounds have been studied extensively in the context of their synthesis and preparation. For instance, Kogami and Watanabe (2011) developed a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, a closely related compound, highlighting the operational simplicity and avoidance of strong bases like n-butyllithium (Kogami & Watanabe, 2011). Additionally, Fang (2011) discovered a practical and high-yield two-step procedure for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the practical isolation point of this amine’s nonhygroscopic crystalline HCl salt (Fang, 2011).

Pharmaceutical and Biological Research

In the field of pharmaceutical and biological research, derivatives of this compound have shown promise. For example, Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated their antibacterial activity, revealing significant biological properties (Prasad et al., 2017). Similarly, Abu-Hashem, Abu-Zied, and El-Shehry (2011) synthesized compounds from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, showing promising antimicrobial activities (Abu-Hashem et al., 2011).

Material Science and Chemistry

In material science and chemistry, this compound derivatives have been utilized in various applications. Iyun et al. (2015) synthesized ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and similar compounds for dyeing polyester fibers, demonstrating their effectiveness in imparting various shades and good levelness on fabrics (Iyun et al., 2015).

Analytical and Diagnostic Applications

This compound derivatives have also been explored in analytical and diagnostic applications. Na et al. (2016) synthesized a ratiometric fluorescent probe based on a derivative of this compound for the selective detection of cysteine and homocysteine in aqueous media, indicating potential applications in diagnostics and analytical chemistry (Na et al., 2016).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Properties

IUPAC Name

ethyl 2-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBAIIGYJFUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709974
Record name Ethyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-70-2
Record name Ethyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Thiophenecarboxylic acid (3.48 g) was dissolved in tetrahydrofuran (50 ml), and N,N,N',N'-tetramethylethylenediamine (10 ml) was added. The mixture was cooled to -78° C., and n-butyllithium (1.6M in hexane, 41.3 ml) was slowly added dropwise. The mixture was stirred at the same temperature for 1 hour, and N,N-dimethylformamide (4.6 ml) was added dropwise. The mixture was warmed to room temperature and stirred for 15 hours. The reaction mixture was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give a mixture of 2-formyl-3-thiophenecarboxylic acid and 5-formyl-3-thiophenecarboxylic acid (2.11 g). This mixture was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (0.95 ml) and potassium carbonate (1.66 g) were added. The reaction mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 2-formyl-3-thiophenecarboxylic acid ethyl ester (1.75 g). 2-Formyl-3-thiophenecarboxylic acid ethyl ester (1.66 g) in methylene chloride (20 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.32 ml) in methylene chloride (10 ml) at room temperature. The mixture was stirred at room temperature for 15 hours, and saturated aqueous sodium bicarbonate was added. The organic layer was collected, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 2-difluoromethyl-3-thiophenecarboxylic acid ethyl ester (1.08 g). 2-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (7.8 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-difluoromethyl-3-thiophenecarboxylic acid (0.88 g) as crystals.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
41.3 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2.11 g
Type
reactant
Reaction Step Eight
Quantity
0.95 mL
Type
reactant
Reaction Step Nine
Quantity
1.66 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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